molecular formula C9H12N2O2 B2562554 1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1622855-36-0

1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2562554
CAS No.: 1622855-36-0
M. Wt: 180.207
InChI Key: ZLKUVPVYLAOHPN-UHFFFAOYSA-N
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Description

Introduction

1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid represents a structurally unique pyrazole derivative characterized by a cyclopropylmethyl substituent at the N1 position, a methyl group at C5, and a carboxylic acid moiety at C3. This compound exemplifies the strategic integration of sterically constrained cyclopropane rings with pyrazole-based pharmacophores, a design principle increasingly leveraged in modern drug discovery to optimize pharmacokinetic properties and target selectivity.

Historical Context of Pyrazole Derivatives in Drug Discovery

Pyrazole-based compounds have been integral to medicinal chemistry since the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959, the first naturally occurring pyrazole. The synthetic exploration of pyrazoles accelerated after Ludwig Knorr’s 1883 discovery of pyrazole synthesis via cyclocondensation, which enabled systematic derivatization. Early milestones included antipyrine (1887) for analgesia and phenylbutazone (1949) for inflammation, establishing pyrazoles as versatile scaffolds.

The late 20th century saw pyrazoles emerge as privileged structures in kinase inhibitors (e.g., crizotinib) and COX-2-selective anti-inflammatories (e.g., celecoxib). These successes underscored the pyrazole nucleus’s capacity to engage diverse biological targets through hydrogen bonding (via nitrogen atoms) and π-π stacking interactions. Cyclopropylmethyl substitutions, introduced in the 2000s, further enhanced metabolic stability and blood-brain barrier penetration in candidates like lenacapavir and belumosudil.

Table 1: Evolution of Pyrazole Derivatives in Therapeutics
Era Key Compounds Therapeutic Application Structural Innovation
1950s 1-Pyrazolyl-alanine Natural product isolation Unsubstituted pyrazole
1980s Celecoxib COX-2 inhibition Sulfonamide substitution
2010s Crizotinib ALK/ROS1 inhibition Aminopyridine-pyrazole hybrid
2020s Lenacapavir HIV capsid inhibition Cyclopropylmethyl substitution

Properties

IUPAC Name

1-(cyclopropylmethyl)-5-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-4-8(9(12)13)10-11(6)5-7-2-3-7/h4,7H,2-3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKUVPVYLAOHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopropylmethyl hydrazine with an appropriate diketone or ketoester can lead to the formation of the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation or carboxylation reactions.

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow synthesis or catalytic methods, to ensure high yield and purity of the final product. These methods often require optimization of reaction parameters, including temperature, pressure, and the use of suitable catalysts.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides, under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

    Substitution: The pyrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

    Cycloaddition: The compound can undergo cycloaddition reactions to form larger ring systems or fused heterocycles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several notable applications:

Chemistry

  • Building Block : It serves as a precursor for synthesizing more complex molecules.
  • Coordination Chemistry : The compound can act as a ligand in coordination complexes, facilitating the study of metal interactions.

Biology

  • Biological Activities : Research indicates potential antimicrobial, anti-inflammatory, and anticancer properties. It interacts with various biological targets, influencing enzyme activity and cellular functions.

Medicine

  • Therapeutic Applications : Investigated for drug development, this compound may serve as a pharmacophore in medicinal chemistry, targeting diseases such as cancer and inflammation.

Industry

  • Material Development : It is utilized in creating advanced materials and polymers with specific properties tailored for industrial applications.

Case Studies

Several studies have evaluated the biological effects of this compound:

Study TypeObjectiveFindings
Antimicrobial ActivityEfficacy against Gram-positive and Gram-negative bacteriaSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .
Anticancer ActivityCytotoxic effects on human breast cancer cells (MCF-7)Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours) .
Anti-inflammatory StudyInvestigate effects on LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls .

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The compound may modulate specific pathways, such as signal transduction or metabolic pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Substituent Variations at Position 1 (N1)

Compound Name CAS Number Molecular Formula Substituent (N1) Key Properties/Applications Reference
1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid - C₉H₁₂N₂O₂ Cyclopropylmethyl Research chemical; potential enzyme inhibition
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid 139755-99-0 C₈H₁₂N₂O₂ Methyl Intermediate in drug synthesis
1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid 1004643-64-4 C₆H₆F₂N₂O₂ Difluoromethyl High reactivity due to electron-withdrawing group

Key Observations :

  • Electron-withdrawing groups (e.g., difluoromethyl) increase the acidity of the carboxylic acid (pKa ~2–3), influencing solubility and interaction with enzymes .

Substituent Variations at Position 5 (C5)

Compound Name CAS Number Molecular Formula Substituent (C5) Key Properties/Applications Reference
This compound - C₉H₁₂N₂O₂ Methyl Balanced lipophilicity for membrane penetration
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid 139756-00-6 C₈H₁₁N₃O₄ Nitro High reactivity; used in nitration studies
5-Isobutyl-1-methyl-1H-pyrazole-3-carboxylic acid - C₉H₁₄N₂O₂ Isobutyl Enhanced hydrophobic interactions

Key Observations :

  • Methyl and isobutyl groups improve lipophilicity (logP ~1.5–2.5), favoring pharmacokinetic properties.
  • Nitro groups introduce polarity and redox activity, making such compounds useful in prodrug design .

Substituent Variations at Position 3 (C3)

Compound Name CAS Number Molecular Formula Substituent (C3) Key Properties/Applications Reference
This compound - C₉H₁₂N₂O₂ Carboxylic acid Versatile intermediate for amide/ester synthesis
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid - C₆H₅F₃N₂O₂ Trifluoromethyl Strong electron-withdrawing effect; used in catalysis
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester - C₁₀H₁₆N₂O₂ Ethyl ester Prodrug form with improved bioavailability

Key Observations :

  • The carboxylic acid group enables hydrogen bonding and salt formation, critical for protein binding .
  • Trifluoromethyl groups enhance metabolic stability and electronegativity, useful in fluorinated drug design .

Biological Activity

1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

Structure

The compound is characterized by a cyclopropylmethyl group and a carboxylic acid functional group attached to a pyrazole ring. Its molecular formula is C9H12N2O2C_9H_{12}N_2O_2 with a molecular weight of 180.21 g/mol. The structure is essential for its biological activity, influencing interactions with various biological targets.

Synthesis

Synthesis methods typically involve the cyclization of cyclopropylmethyl hydrazine with diketones or ketoesters, followed by oxidation or carboxylation to introduce the carboxylic acid group. Efficient industrial production may utilize continuous flow synthesis or catalytic methods to enhance yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Pyrazoles are known to influence multiple biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It can act on various receptors, altering cellular signaling.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Potentially reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Some studies suggest that similar compounds can induce apoptosis in cancer cells .

Case Studies and Research Findings

  • Antiviral Activity : A study involving pyrazole derivatives demonstrated significant inhibitory effects against viral neuraminidase (NA), with some compounds showing up to 72% inhibition at specific concentrations . The structure-activity relationship (SAR) highlighted that electron-withdrawing groups enhance activity.
  • Anticancer Research : In vitro studies have shown that pyrazole derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy .
  • Safety and Toxicity : Preliminary safety assessments indicate that while the compound has therapeutic potential, further studies are necessary to evaluate its toxicity profile comprehensively .

Data Table of Biological Activities

Biological ActivityActivity LevelReference
AntimicrobialModerate
Anti-inflammatorySignificant
AnticancerHigh
Neuraminidase InhibitionUp to 72%

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